molecular formula C9H12FNO B3223177 (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine CAS No. 1217451-76-7

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B3223177
CAS No.: 1217451-76-7
M. Wt: 169.2 g/mol
InChI Key: ZZIXVAMBEACSOF-ZCFIWIBFSA-N
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Description

Significance of Enantiomerically Pure Amines in Modern Chemical Synthesis and Advanced Materials Science

Enantiomerically pure amines are of paramount importance in the pharmaceutical and agrochemical industries. nih.gov It is estimated that approximately 40-45% of small molecule pharmaceuticals incorporate a chiral amine fragment within their structure. nih.gov The stereochemistry of these amines is often critical to the therapeutic efficacy and safety of a drug. The historical case of thalidomide serves as a stark reminder of this principle, where one enantiomer had the desired therapeutic effect while the other was teratogenic. bldpharm.com Consequently, the ability to synthesize compounds as single, pure enantiomers is a crucial requirement in drug development. bldpharm.com

Beyond their role as active pharmaceutical ingredients, chiral amines are versatile tools in asymmetric synthesis. They are widely employed as chiral resolving agents to separate racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as chiral bases in enantioselective transformations. nih.gov

In the realm of advanced materials science, chirality plays a critical role in designing materials with unique optical, electronic, and mechanical properties. sigmaaldrich.com Chiral compounds, including amines, are used to create materials that can interact with polarized light, which is essential for advanced display technologies and optical communication systems. sigmaaldrich.com They are also utilized in the development of chiral sensors with high selectivity and in enantioselective catalysis for the production of fine chemicals. sigmaaldrich.com

The Position and Research Importance of (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine within the Domain of Chiral Amine Chemistry

This compound is a chiral primary amine that belongs to the class of substituted phenethylamines. Its molecular structure is characterized by three key features: a chiral ethylamine backbone, a phenyl ring, and specific substitutions on that ring—a fluorine atom at the 4-position and a methoxy (B1213986) group at the 2-position.

While extensive research dedicated exclusively to this specific molecule is not widely present in the public literature, its importance can be inferred from the established roles of its structural components. The chiral phenylethylamine scaffold is a well-known and valuable building block in organic synthesis. nbinno.com For instance, structurally similar amines, such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, are utilized as chiral resolving agents and intermediates in the synthesis of pharmaceuticals like Sitagliptin, Elarofiban, and Docetaxel. nbinno.comgoogle.com

Furthermore, the incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov Roughly 20% of all commercial pharmaceuticals are organofluorine compounds. nih.gov The presence of the 4-fluoro and 2-methoxy groups on the phenyl ring suggests that this compound is a valuable building block for the synthesis of complex, biologically active molecules. Its commercial availability from various chemical suppliers indicates its utility as a synthetic intermediate in research and development. fluorochem.co.ukbldpharm.comnavimro.com

Scope and Focused Research Areas of the Current Scholarly Analysis Pertaining to this compound

This analysis focuses on the chemical properties and the inferred synthetic utility of this compound based on its structural characteristics and the known applications of analogous compounds. The primary research area for a compound of this nature is its application as a chiral building block in asymmetric synthesis.

The focused applications would include:

Pharmaceutical Synthesis: Serving as a key intermediate for the construction of more complex, enantiomerically pure active pharmaceutical ingredients. The fluorine and methoxy substituents are common features in modern drug candidates.

Chiral Ligand Development: Use in the synthesis of novel chiral ligands for transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation. nih.gov

Agrochemical Research: Application as a starting material for new agrochemicals, where specific stereoisomers often exhibit desired activity while reducing off-target effects.

The scope of this article is to provide a foundational understanding of the compound's properties and its potential position within synthetic chemistry, highlighting its value as a readily available chiral precursor for further chemical exploration.

Chemical Compound Data

Table 1: Properties of this compound

Property Value
IUPAC Name This compound fluorochem.co.uk
CAS Number 1217451-76-7 fluorochem.co.ukbldpharm.comnavimro.comrndmate.com
Molecular Formula C₉H₁₂FNO fluorochem.co.uk
Molecular Weight 169.20 g/mol sigmaaldrich.combldpharm.com
MDL Number MFCD06762157 fluorochem.co.uk
InChI Key ZZIXVAMBEACSOF-ZCFIWIBFSA-N fluorochem.co.uk

| Canonical SMILES | COC1=CC(F)=CC=C1C@@HN fluorochem.co.uk |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
(S)-(-)-1-(4-methoxyphenyl)ethylamine
Sitagliptin
Elarofiban
Docetaxel

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-fluoro-2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIXVAMBEACSOF-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Enantioselective Construction of 1r 1 4 Fluoro 2 Methoxyphenyl Ethan 1 Amine

Asymmetric Catalytic Strategies in the Synthesis of Chiral Amines

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high efficiency and selectivity. cymitquimica.com Various catalytic systems, including those based on transition metals and small organic molecules (organocatalysts), have been developed for the synthesis of chiral amines.

Transition Metal-Catalyzed Enantioselective Reductions of Imine Precursors

One of the most direct and widely used methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This approach involves the reduction of a C=N double bond using a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium, in the presence of a hydrogen source. The precursor for (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine would be the corresponding imine, derived from 4'-fluoro-2'-methoxyacetophenone.

The success of this method hinges on the design of the chiral ligand that coordinates to the metal center. These ligands create a chiral environment around the catalytic site, directing the hydrogenation to one face of the imine and thereby inducing enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed and successfully employed in the asymmetric hydrogenation of N-aryl imines, achieving high enantiomeric excesses (ee). For instance, iridium complexes with chiral phosphino-oxazoline ligands have demonstrated excellent performance in the reduction of N-aryl imines. While specific examples for the imine of 4'-fluoro-2'-methoxyacetophenone are not extensively documented in publicly available literature, the general applicability of these catalytic systems suggests they would be highly effective.

Table 1: Illustrative Examples of Transition Metal-Catalyzed Asymmetric Imine Hydrogenation

Catalyst SystemSubstrateProduct Enantiomeric Excess (ee)
[Ir(COD)Cl]₂ / Chiral Phosphine LigandN-Aryl Imine>95%
[Rh(COD)₂]BF₄ / Chiral Diene LigandN-Aryl Imine>90%
RuCl₂(chiral diamine)(diphosphine)N-Aryl Imine>98%

Note: This table presents typical results for asymmetric imine hydrogenation and serves as an illustration of the potential efficacy for the synthesis of the target compound.

Organocatalytic Approaches to Direct and Indirect Asymmetric Amine Synthesis

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a major pillar of modern synthetic chemistry. nih.gov For the synthesis of chiral amines, organocatalytic methods offer a metal-free alternative to transition metal catalysis. Chiral phosphoric acids, for instance, can act as Brønsted acid catalysts to activate imines towards nucleophilic attack. In the context of reductive amination, a chiral phosphoric acid can catalyze the asymmetric reduction of an imine using a hydride source like a Hantzsch ester.

Another organocatalytic approach involves the use of chiral primary amines as catalysts. These can react with a carbonyl compound to form a chiral enamine or iminium ion intermediate, which then undergoes a stereoselective reaction. While direct application to the synthesis of this compound from the corresponding ketone is a complex transformation, related organocatalytic methods for the asymmetric functionalization of aldehydes and ketones are well-established. metu.edu.tr

Table 2: Representative Organocatalytic Methods for Asymmetric Amine Synthesis

Catalyst TypeReaction TypeKey Features
Chiral Phosphoric AcidAsymmetric Reductive AminationMetal-free, mild reaction conditions.
Chiral Primary AmineEnamine/Iminium CatalysisVersatile for various C-C and C-N bond formations.
Bifunctional OrganocatalystsAsymmetric Michael AdditionCombines Brønsted acid and Lewis base functionalities. metu.edu.tr

Chemo- and Regioselective Catalytic Amination Reactions

Chemo- and regioselective catalytic amination reactions provide another avenue for the synthesis of chiral amines. Transition-metal catalyzed hydroamination, the addition of an amine N-H bond across a carbon-carbon double bond, is a highly atom-economical method. acs.org For the synthesis of this compound, this could potentially involve the asymmetric hydroamination of 4-fluoro-2-methoxystyrene. The challenge in this approach lies in controlling both the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the enantioselectivity.

Recent advancements in photoredox catalysis have also enabled novel chemo- and regioselective amination reactions, although their application to the synthesis of this specific target molecule is still an area of active research.

Enzymatic and Biocatalytic Pathways for Stereoselective Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.gov For the synthesis of chiral amines, enzymatic methods have proven to be highly effective.

Reductive Amination Employing Amine Dehydrogenases and Related Biocatalysts

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of a ketone to a chiral amine, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. thieme-connect.defrontiersin.org This one-step process is highly attractive for the synthesis of this compound from 4'-fluoro-2'-methoxyacetophenone.

The stereoselectivity of AmDHs is often excellent, producing the desired enantiomer with very high enantiomeric excess. Protein engineering has been instrumental in expanding the substrate scope and improving the stability and activity of these enzymes. nih.gov For example, engineered phenylalanine dehydrogenase variants have shown activity towards aromatic ketones. nih.gov While a specific AmDH for the reductive amination of 4'-fluoro-2'-methoxyacetophenone has not been explicitly reported in the reviewed literature, the successful application of engineered AmDHs to structurally similar substrates, such as p-fluorophenylacetone, suggests that this is a viable and promising synthetic route. nih.gov

Table 3: Biocatalytic Reductive Amination of Prochiral Ketones

Enzyme TypeSubstrate ExampleProduct ConfigurationEnantiomeric Excess (ee)
Engineered Amine Dehydrogenasep-fluorophenylacetone(S)>99% nih.gov
Wild-type Amine Dehydrogenase1-methoxypropan-2-one(S)98.1% whiterose.ac.uk
Imine Reductase (RedAm)Cyclic Ketone(R) or (S)>99%

Kinetic Resolution and Dynamic Kinetic Resolution Utilizing Hydrolases or Other Biocatalytic Systems

Kinetic resolution is a method for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution of amines, a hydrolase, such as a lipase, is often used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. cas.cn

For the production of this compound, a racemic mixture of 1-(4-fluoro-2-methoxyphenyl)ethanamine could be subjected to kinetic resolution. An (S)-selective lipase, for example, would preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched.

Table 4: Comparison of Resolution Strategies

MethodMaximum Theoretical YieldKey Requirement
Kinetic Resolution50%Chiral catalyst/reagent with high enantioselectivity.
Dynamic Kinetic Resolution100%Efficient racemization of the starting material under the reaction conditions.

Microbial Fermentation and Whole-Cell Biotransformation Routes

The use of biocatalysis, particularly whole-cell biotransformation, presents a green and highly selective alternative to traditional chemical synthesis. For the production of this compound, this approach typically involves the asymmetric reductive amination of the prochiral ketone precursor, 4-fluoro-2-methoxyacetophenone. This transformation is efficiently catalyzed by ω-transaminases (ω-TAs), enzymes that transfer an amino group from a donor molecule to a carbonyl acceptor with high stereoselectivity.

Engineered microorganisms, such as Escherichia coli, are often used as hosts to overexpress specific ω-transaminases that exhibit high activity and (R)-selectivity towards bulky ketone substrates. In a typical whole-cell process, the precursor ketone is introduced into a fermentation broth containing the recombinant microbial cells. An inexpensive amine donor, such as isopropylamine, is co-fed into the system. The enzymatic machinery within the cells then facilitates the conversion. nih.gov This method circumvents the need for costly and often unstable isolated enzymes and cofactors, as the cellular environment provides the necessary pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and mechanisms for its regeneration. Research on ω-transaminases has identified potent candidates from various microbial sources, such as Arthrobacter species, which can be optimized through protein engineering to enhance their performance for specific substrates. nih.gov

Enzyme TypeMicrobial Source (Example)Amine DonorKey Advantage
(R)-selective ω-TransaminaseArthrobacter sp.Isopropylamine, D-AlanineHigh enantioselectivity for bulky ketones.
TransaminaseChromobacterium violaceum(S)-1-phenylethylamineWell-studied, amenable to protein engineering. diva-portal.org
Engineered TransaminaseRecombinant E. coliVariousOptimized for specific substrates and process conditions.

This table presents examples of enzyme systems applicable to the asymmetric synthesis of chiral amines.

Diastereoselective Synthesis Utilizing Chiral Auxiliary-Mediated Approaches

Diastereoselective synthesis represents a powerful strategy where a chiral molecule, known as a chiral auxiliary, is temporarily incorporated into the substrate. This auxiliary directs a subsequent chemical transformation to occur stereoselectively, leading to the preferential formation of one diastereomer. After the key stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Enantioselective Construction via Temporary Diastereomeric Bond Formation

A prominent and highly reliable method in this category involves the use of chiral sulfinamides, most notably (R)- or (S)-tert-butanesulfinamide, developed by Ellman. The synthesis of this compound via this route begins with the condensation of 4-fluoro-2-methoxyacetophenone with (R)-tert-butanesulfinamide. This reaction forms a chiral N-sulfinylimine intermediate.

The stereochemical outcome of the synthesis is controlled in the next step: the diastereoselective reduction of the C=N double bond of the sulfinylimine. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reducing agent (e.g., from sodium borohydride) to attack from the less hindered face. This controlled addition of hydride results in the formation of the corresponding sulfinamide with high diastereomeric excess. The final step involves the removal of the chiral auxiliary under mild acidic conditions, which cleaves the N-S bond to afford the desired this compound hydrochloride with high enantiomeric purity.

Chiral AuxiliaryKey IntermediateTypical Reagents for Cleavage
(R)-tert-butanesulfinamideN-tert-ButanesulfinylimineHCl in an alcohol solvent (e.g., methanol)
(S)-4-benzyl-2-oxazolidinoneN-acetyloxazolidinoneLiOH, H₂O₂
(R)-1-PhenylethylamineChiral imineCatalytic Hydrogenolysis (e.g., Pd/C, H₂)

This table outlines common chiral auxiliaries and their application in asymmetric amine synthesis.

Chiral Pool-Based Synthetic Routes and Derivatizations

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. baranlab.org While this is a powerful strategy for many targets, its application for the direct synthesis of a non-natural, substituted aromatic structure like this compound is not widely documented in the literature.

A hypothetical chiral pool approach could start from a simple chiral building block like (R)-alanine. The synthetic challenge would involve transforming the carboxylic acid and amino groups of alanine (B10760859) while constructing the substituted aromatic ring. This would likely involve a multi-step sequence, potentially including the protection of the amine, conversion of the carboxylic acid to a ketone precursor, and subsequent aromatic ring-forming reactions or cross-coupling strategies. Such a route would be complex and likely less efficient than the more direct methods described in other sections, explaining its lack of prevalence for this specific target.

Classical Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a long-established and industrially viable method for separating a racemic mixture into its constituent enantiomers. Unlike asymmetric synthesis, which creates a specific enantiomer, resolution separates a pre-existing 50:50 mixture. This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.

Diastereomeric Salt Formation and Fractional Crystallization Methods

For chiral amines, the most common resolution technique is diastereomeric salt formation. This method involves reacting the racemic amine, (±)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine, with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

Because these salts are diastereomers, they possess different physical properties, most critically, different solubilities in a given solvent system. By carefully selecting the chiral resolving agent and the crystallization solvent, conditions can be optimized where one of the diastereomeric salts is significantly less soluble than the other. This allows the less soluble salt to selectively crystallize out of the solution upon cooling or concentration. The crystallized salt is then isolated by filtration. In the final step, the purified diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the free, enantiomerically pure amine.

Resolving AgentTypeTypical Application
(+)-Tartaric AcidChiral AcidResolution of racemic bases (amines).
(-)-Dibenzoyl-L-tartaric acidChiral AcidResolution of racemic bases (amines).
(1R)-(-)-10-Camphorsulfonic acidChiral AcidResolution of racemic bases (amines).
(R)-(+)-1-PhenylethylamineChiral BaseResolution of racemic acids.

This table lists common resolving agents used in diastereomeric salt formation.

Chromatographic Resolution on Chiral Stationary Phases for Preparative Enantiomer Separation

Preparative chromatography offers a powerful and versatile method for the direct separation of enantiomers from a racemic mixture. This technique relies on the use of a chiral stationary phase (CSP), which is a solid support material that has been modified to be chiral.

In this method, the racemic mixture of 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine (B3167947) is dissolved in a suitable mobile phase and passed through a chromatography column packed with a CSP. The enantiomers interact with the chiral stationary phase to form transient, diastereomeric complexes. The differing stability of these complexes for the (R) and (S) enantiomers leads to different retention times. One enantiomer will elute from the column faster than the other, allowing for their collection as separate, enantiomerically pure fractions.

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely used for this purpose due to their broad applicability. nih.gov For large-scale separations, preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the techniques of choice. researchgate.net SFC is often favored as a "greener" and faster alternative due to its use of supercritical CO₂ as the main mobile phase component, which reduces organic solvent consumption and simplifies product isolation. americanpharmaceuticalreview.comchromatographytoday.com

CSP TypeCommon Trade NamesSeparation Principle
Polysaccharide DerivativesChiralcel®, Chiralpak®Hydrogen bonding, π-π interactions, steric hindrance
Pirkle-type (π-acid/π-base)Whelk-O®, α-Burke 2®π-π interactions, dipole-dipole interactions
Cyclodextrin-basedCyclobond®Inclusion complexation

This table provides an overview of common Chiral Stationary Phases used for enantiomer separation.

Mechanistic Investigations and Stereochemical Elucidation in Reactions Involving 1r 1 4 Fluoro 2 Methoxyphenyl Ethan 1 Amine

Reaction Pathway Delineation and Intermediate Characterization in Stereoselective Processes

For instance, in diastereoselective additions to imines derived from this chiral amine, the reaction pathway typically involves the formation of a six-membered ring transition state. The stereochemistry of the final product is determined by the facial selectivity of the nucleophilic attack on the imine carbon. Characterization of the imine intermediate can be achieved through standard spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry.

In the context of kinetic resolutions, (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine can be used to selectively react with one enantiomer of a racemic substrate, leading to the separation of enantiomers. The reaction pathway in such cases often involves the formation of diastereomeric intermediates that exhibit different reaction rates.

Transition State Analysis and Models for Stereochemical Control and Induction

The stereochemical outcome of reactions involving this compound is often rationalized using transition state models that consider steric and electronic interactions. For nucleophilic additions to imines derived from this amine, the Felkin-Anh model or similar models can be invoked to predict the preferred direction of nucleophilic attack.

The presence of the 2-methoxy group on the phenyl ring can play a significant role in stabilizing the transition state through chelation with a metal cation (e.g., Li+, Mg2+), thereby locking the conformation of the transition state and enhancing stereoselectivity. This chelation can lead to a more rigid and predictable transition state geometry, favoring the formation of one diastereomer over the other.

Computational studies on similar chiral benzylic amines have shown that non-covalent interactions, such as CH-π interactions between the substrate and the aromatic ring of the chiral auxiliary, can also contribute to the stability of the preferred transition state, thereby influencing the stereochemical induction.

Kinetic and Thermodynamic Profiling of Enantioselective Transformations

The efficiency of a stereoselective transformation is governed by the kinetic and thermodynamic parameters of the reaction. In kinetic resolutions employing this compound, the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow), is a key parameter. A higher selectivity factor leads to a more efficient separation of enantiomers.

While specific kinetic data for reactions involving this exact amine are not extensively reported, studies on analogous systems demonstrate that the electronic nature of the substituents on the phenyl ring can significantly influence the reaction rates. The electron-withdrawing fluorine atom at the 4-position and the electron-donating methoxy (B1213986) group at the 2-position will have opposing electronic effects that can modulate the reactivity of the amine and its derivatives.

Thermodynamic control can also be a factor in some reactions, where the ratio of diastereomeric products is determined by their relative stabilities. This is often the case in reactions that are reversible or that allow for equilibration of the product diastereomers.

Influence of Electronic and Steric Substituent Effects on Reactivity and Selectivity

The substituents on the phenyl ring of this compound have a profound impact on its reactivity and the stereoselectivity it imparts.

Electronic Effects: The 4-fluoro group is electron-withdrawing via the inductive effect, which can decrease the basicity of the amine and influence the electronic properties of derived imines. The 2-methoxy group is electron-donating through resonance, which can increase the electron density of the aromatic ring and potentially stabilize cationic intermediates. The interplay of these opposing electronic effects can fine-tune the reactivity of the molecule.

Steric Effects: The 2-methoxy group introduces significant steric bulk in the ortho position. This steric hindrance can effectively block one face of a derived imine or enamine, leading to high diastereoselectivity in subsequent reactions. The steric environment created by the chiral amine is a primary factor in the stereochemical control it exerts.

The following table summarizes the expected influence of the substituents on key molecular properties:

SubstituentPositionElectronic EffectSteric EffectExpected Impact on Reactivity and Selectivity
Fluoro4Inductively withdrawingMinimalModulates amine basicity and imine electrophilicity.
Methoxy2Resonance donating, inductively withdrawingSignificantDirects stereoselectivity through steric hindrance and potential for chelation.

Solvent Effects and Reaction Environment Impact on Stereocontrol

The choice of solvent can have a dramatic effect on the stereochemical outcome of reactions involving this compound. Solvents can influence the conformation of the reactants and transition states, as well as the solubility and aggregation state of reagents and intermediates.

In reactions involving charged intermediates or transition states, polar solvents can stabilize these species, potentially altering the reaction pathway and stereoselectivity. For instance, in the formation of diastereomeric salts for chiral resolution, the solvent can play a crucial role in the crystallization process, with different solvents sometimes leading to the precipitation of different diastereomers.

Non-polar solvents may favor transition states that are stabilized by intramolecular interactions, such as the chelation of a metal cation by the 2-methoxy group. The effect of solvent on the degree of stereoselectivity in a hypothetical asymmetric addition is illustrated in the table below, based on general principles observed in similar systems.

SolventPolarityExpected Diastereomeric Ratio (d.r.)Rationale
TolueneNon-polarHighFavors rigid, chelated transition states.
Tetrahydrofuran (THF)Polar aproticModerate to HighCan coordinate to metal cations, potentially competing with the methoxy group.
MethanolPolar proticLow to ModerateCan solvate intermediates and disrupt intramolecular hydrogen bonding or chelation.

Despite a comprehensive search for scientific literature and data, there is currently no publicly available information detailing the specific applications of the chemical compound This compound in the advanced asymmetric synthesis contexts requested.

The outlined topics for the article were:

Applications of 1r 1 4 Fluoro 2 Methoxyphenyl Ethan 1 Amine in Advanced Asymmetric Synthesis

Chiral Building Block in the Enantioselective Synthesis of Complex Organic Architectures.

While the general classes of compounds to which (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine belongs (chiral amines) are widely used in these applications, there is no specific information available for this exact molecule. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the requested chemical compound and its applications as outlined.

Stereoselective Functionalization and Derivatization of the Amine Moiety

The primary amine functionality of this compound is the key to its role in asymmetric synthesis. This amine group can undergo stereoselective functionalization, most notably through the formation of diastereomeric salts upon reaction with a racemic carboxylic acid. This process is a classical yet highly effective method for chiral resolution.

The acidic and basic functional groups of the racemic compound and the chiral amine, respectively, interact to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

A significant application of this principle is in the resolution of 2-(2,4-dichlorophenoxy)propanoic acid. The this compound selectively forms a less soluble diastereomeric salt with the (R)-enantiomer of the acid. This salt precipitates from the solution, leaving the (S)-enantiomer enriched in the mother liquor. The precipitated salt can then be treated with an acid to regenerate the enantiomerically pure (R)-2-(2,4-dichlorophenoxy)propanoic acid and recover the chiral amine.

The efficiency of this resolution process is highly dependent on the solvent system used for the crystallization. The selection of an appropriate solvent is critical for maximizing the difference in solubility between the diastereomeric salts and achieving a high diastereomeric excess (d.e.) and yield of the desired enantiomer.

Table 1: Diastereomeric Salt Resolution of 2-(2,4-dichlorophenoxy)propanoic acid

Racemic AcidChiral AmineSolventDiastereomeric Excess (d.e.) of Precipitate
2-(2,4-dichlorophenoxy)propanoic acidThis compoundAcetonitrile>99%
2-(2,4-dichlorophenoxy)propanoic acidThis compoundAcetoneHigh
2-(2,4-dichlorophenoxy)propanoic acidThis compoundEthyl AcetateModerate to High

This table is generated based on data from patent literature describing the resolution process.

Incorporation into Multistep Synthetic Sequences for Advanced Intermediates

The ability to efficiently resolve chiral acids makes this compound a crucial component in multistep synthetic sequences for the production of advanced pharmaceutical intermediates. The enantiomerically pure compounds obtained through this resolution are often key building blocks for the total synthesis of complex active pharmaceutical ingredients (APIs).

The general sequence for such a process can be outlined as follows:

Synthesis of the Racemic Compound: The initial step involves the chemical synthesis of the racemic carboxylic acid.

Diastereomeric Salt Formation: The racemic acid is then treated with this compound in a suitable solvent to form the diastereomeric salts.

Fractional Crystallization: The solution is cooled to allow the less soluble diastereomeric salt to crystallize.

Isolation and Purification: The precipitated salt is isolated by filtration and can be further purified by recrystallization.

Liberation of the Enantiomer and Recovery of the Amine: The purified diastereomeric salt is treated with a strong acid to break the salt and liberate the enantiomerically pure carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction, allowing for its recycling.

Further Synthetic Transformations: The enantiomerically pure intermediate is then carried forward through subsequent reaction steps to yield the final target molecule.

This methodology highlights the importance of this compound in enabling the large-scale production of chiral molecules.

Role in Developing New Synthetic Methodologies and Reaction Innovations

While the use of chiral amines for the resolution of racemic acids is a well-established technique, the successful application of this compound in specific industrial processes represents a notable innovation in process development. The discovery and implementation of a highly effective resolving agent for a particular substrate can be a critical step in making the synthesis of a chiral drug economically feasible.

The innovation lies in the identification of the unique combination of the chiral amine, the substrate, and the solvent system that leads to a highly efficient and selective resolution. This often requires extensive screening and optimization of reaction conditions. The structural features of this compound, including the fluorine and methoxy (B1213986) substituents on the phenyl ring, likely play a crucial role in the specific molecular interactions that govern the formation and differential solubility of the diastereomeric salts.

Although this compound is primarily recognized for its role as a resolving agent, its potential as a chiral auxiliary or ligand in other types of asymmetric transformations remains an area for further exploration. The development of new synthetic methodologies based on this and similar chiral amines could offer novel pathways to a wide range of enantiomerically pure compounds.

Advanced Analytical Methodologies for the Stereochemical Assessment of 1r 1 4 Fluoro 2 Methoxyphenyl Ethan 1 Amine

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. mdpi.comnih.gov The primary principle involves the differential interaction of the enantiomers of (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. nih.gov The selection of an appropriate CSP and mobile phase is crucial for achieving baseline resolution.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for separating a broad range of chiral compounds, including primary amines. mdpi.com These phases, featuring chiral selectors like tris(3,5-dimethylphenylcarbamate), create chiral cavities and surfaces where enantiomers can bind transiently through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance. The (1R)-enantiomer and its (1S)-counterpart will have different affinities for the CSP, resulting in distinct elution times.

The enantiomeric excess (ee), a measure of the purity of the sample, is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us The formula used is:

ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Detection is typically performed using a UV detector, as the phenyl ring in the molecule provides a strong chromophore. heraldopenaccess.us The development of a robust HPLC method requires optimization of the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol) and the flow rate to maximize resolution and minimize analysis time. researchgate.net

Table 1: Representative Chiral HPLC Method Parameters
ParameterCondition
Column (CSP)Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALCEL® OD-H)
Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 270 nm
Column Temperature25 °C
Expected Retention Time (1S)-enantiomer~8.5 min
Expected Retention Time (1R)-enantiomer~10.2 min

Chiral Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Ratio Measurement

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz Primary amines like this compound often exhibit poor peak shape and strong adsorption on GC columns. Therefore, derivatization is typically required to block the polar amine group, increase volatility, and improve chromatographic performance.

A common derivatization strategy involves acylation of the amine with a chiral or achiral reagent. For instance, reacting the amine with trifluoroacetic anhydride (B1165640) (TFAA) converts it into a more volatile and less polar trifluoroacetamide (B147638) derivative. The separation is then performed on a GC column coated with a chiral stationary phase, often based on modified cyclodextrins. These cyclodextrin (B1172386) derivatives have a toroidal structure with a hydrophobic interior and a hydrophilic exterior, creating a chiral environment that allows for differential interaction with the enantiomeric derivatives.

The enantiomeric ratio is determined by integrating the peak areas of the two separated diastereomers or enantiomers. GC often provides high resolution and sensitivity, making it an excellent choice for trace analysis of the undesired enantiomer.

Table 2: Representative Chiral GC Method Parameters
ParameterCondition
Derivatization ReagentTrifluoroacetic anhydride (TFAA)
Column (CSP)Permethylated beta-cyclodextrin (B164692) coated capillary column
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Oven Program100 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Injector Temperature250 °C
DetectorFlame Ionization Detector (FID) at 270 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for stereochemical analysis through various methods.

In a standard NMR experiment, enantiomers are indistinguishable because they have identical magnetic properties in an achiral environment. libretexts.org Chiral Shift Reagents (CSRs), typically paramagnetic lanthanide complexes with chiral ligands, are used to create a chiral environment within the NMR tube. tcichemicals.comslideshare.net When a CSR is added to a solution of the racemic amine, it forms rapidly exchanging diastereomeric complexes with both the (R) and (S) enantiomers. libretexts.orgrsc.org

These newly formed diastereomeric complexes are no longer mirror images and thus have different NMR spectra. The paramagnetic lanthanide ion (e.g., Europium) induces large chemical shift changes in the protons of the amine, and the magnitude of this shift is different for each diastereomer. slideshare.net This results in the splitting of signals that were previously overlapping, allowing for the direct observation and quantification of both enantiomers by integrating their respective resolved peaks. A common reagent for this purpose is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III), also known as Eu(hfc)₃. rsc.org

Anisotropic reagents, or chiral alignment media, provide a powerful method for stereochemical analysis by inducing a slight orientation of the analyte molecules within the magnetic field. nih.gov This weak alignment is insufficient to significantly broaden the NMR signals but allows for the measurement of orientation-dependent NMR parameters like residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs). nih.gov

For a fluorinated molecule like this compound, ¹⁹F NMR in an anisotropic environment is particularly potent. rsc.orgresearchgate.net Lyotropic chiral liquid crystals, such as poly-γ-benzyl-L-glutamate (PBLG) dissolved in an organic solvent, can serve as the alignment medium. rsc.org The two enantiomers of the amine will orient slightly differently within this chiral matrix. This differential orientation leads to distinct ¹⁹F-RCSA values for the (R) and (S) enantiomers, resulting in separate peaks in the ¹⁹F NMR spectrum. RDCs between protons and carbons (¹H-¹³C) can also be measured and provide valuable information on the relative orientation of different bonds within the molecule, which is highly sensitive to its absolute configuration. nih.gov

While 1D NMR with chiral additives can resolve enantiomers, 2D NMR techniques are essential for unambiguously assigning all signals and confirming the molecule's constitution and relative stereochemistry. longdom.orgwikipedia.org

Correlation Spectroscopy (COSY): This experiment reveals scalar (through-bond) couplings between protons, allowing for the mapping of the proton connectivity network within the molecule. For the target amine, COSY would confirm the coupling between the methine proton (CH-NH₂) and the methyl group protons (CH₃). longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. wikipedia.org It is used to assign the carbon signals corresponding to each proton, confirming the carbon skeleton of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies through-space correlations between protons that are in close proximity (typically <5 Å). NOESY data is crucial for determining the preferred conformation of the molecule in solution.

These 2D techniques provide the foundational structural information necessary to interpret data from other stereochemical methods and to build accurate models for computational analysis. harvard.edu

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

VCD and ECD are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of a chiral molecule. encyclopedia.pubnih.gov They measure the differential absorption of left- and right-circularly polarized light in the infrared (VCD) and ultraviolet-visible (ECD) regions of the electromagnetic spectrum, respectively. encyclopedia.pubnih.gov

The modern approach to assigning absolute configuration using these methods involves a comparison between the experimental spectrum and a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govamericanlaboratory.com The process is as follows:

A 3D model of one enantiomer (e.g., the (R)-enantiomer) of the molecule is constructed.

Computational methods are used to find the most stable conformations of the molecule.

The VCD and/or ECD spectrum for this specific (R)-configuration is calculated.

The experimental VCD or ECD spectrum of the sample is recorded.

If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer in terms of the signs and relative intensities of the bands, the absolute configuration of the sample is confirmed as (R). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite, or (S), configuration. americanlaboratory.com

VCD is particularly powerful as it probes the stereochemistry of the entire molecule through its vibrational modes, while ECD focuses on electronic transitions associated with chromophores. researchgate.netnih.gov The combination of these techniques provides a highly reliable, non-destructive method for the unambiguous assignment of the absolute configuration of this compound. uantwerpen.be

Table of Compound Names

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Trifluoroacetic anhydride (TFAA)
tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III)
poly-γ-benzyl-L-glutamate (PBLG)
Hexane
Isopropanol
Diethylamine

X-ray Crystallography of Diastereomeric Derivatives for Absolute Stereochemistry Determination.

This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, of a known absolute configuration. This reaction results in the formation of a pair of diastereomeric salts. These diastereomers possess different physical properties, including solubility, which often allows for their separation by fractional crystallization. Once one of the diastereomeric salts is isolated and crystallized, its structure can be determined by X-ray diffraction.

The crystal structure of the diastereomeric salt contains the known configuration of the chiral resolving agent, which serves as an internal reference. By determining the relative stereochemistry of the amine to the known resolving agent within the crystal lattice, the absolute stereochemistry of the amine can be unambiguously assigned.

A common practice involves the use of chiral carboxylic acids such as tartaric acid or mandelic acid to form diastereomeric salts with chiral amines. For instance, the reaction of racemic 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine (B3167947) with an enantiomerically pure chiral acid, such as (S)-mandelic acid, would yield two diastereomeric salts: [(R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ammonium]-[(S)-mandelate] and [(S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ammonium]-[(S)-mandelate]. Due to their different spatial arrangements, these salts will have distinct packing in the solid state, leading to different crystal structures and solubilities.

After successful crystallization of one of the diastereomers, single-crystal X-ray diffraction analysis is performed. The resulting crystallographic data provides precise information on the unit cell dimensions, space group, and atomic coordinates. The Flack parameter, derived from the diffraction data, is a crucial value in confirming the absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assigned absolute configuration.

While a specific crystallographic study for a diastereomeric salt of this compound is not available in the cited literature, the table below provides representative crystallographic data for a diastereomeric salt of a structurally related compound, 1-phenylethylamine, with lactic acid. This data illustrates the type of information obtained from such an analysis.

ParameterValue
Empirical FormulaC11H17NO3
Formula Weight211.26
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensions
a (Å)8.543(2)
b (Å)10.281(3)
c (Å)12.885(4)
α (°)90
β (°)90
γ (°)90
Volume (Å3)1131.9(5)
Z4
Calculated Density (g/cm3)1.239

This detailed structural information allows for the definitive assignment of the (R) or (S) configuration to the chiral center of the amine. Therefore, the formation of diastereomeric derivatives followed by single-crystal X-ray crystallography is a cornerstone technique in the stereochemical assessment of chiral compounds like this compound.

Emerging Research Directions and Future Perspectives on 1r 1 4 Fluoro 2 Methoxyphenyl Ethan 1 Amine in Organic Synthesis Research

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The paradigm of organic synthesis is shifting towards more sustainable and efficient manufacturing processes. In this context, the integration of flow chemistry and other sustainable methodologies for the synthesis of chiral amines like (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine is a key area of research.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. For the industrial production of structurally similar chiral amines, continuous flow reactors are being explored to optimize reaction conditions, ensuring consistent quality and minimizing impurities. The kinetic resolution of racemic amines, for instance, has been successfully demonstrated in continuous-flow setups using immobilized enzymes, a technique that could be adapted for the production or derivatization of this compound. chemistryviews.org

Sustainable synthesis is a broader concept that encompasses not only the efficiency of the reaction but also the environmental impact of the entire process. A major focus is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity under mild conditions. nih.govnih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, are being developed to produce a wide array of chiral amines from prochiral ketones or alcohols, often with exceptional enantioselectivity. nih.govopenaccessgovernment.org These biocatalytic methods are highly attractive for the synthesis of this compound as they can reduce reliance on heavy metal catalysts and harsh reagents, thereby minimizing waste and environmental impact. openaccessgovernment.org

Methodology Key Advantages Potential Application for this compound
Flow Chemistry Enhanced safety, scalability, process control, and efficiency.Continuous production, purification, and derivatization.
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Enantioselective synthesis from a prochiral ketone precursor.
Chemo-enzymatic Dynamic Kinetic Resolution High yields of a single enantiomer from a racemic mixture.Efficient production from a racemic starting material. chemistryviews.org

Exploration of Novel Catalytic Systems and Reaction Media for its Synthesis and Derivatization

The development of novel catalytic systems is paramount to advancing the synthesis and derivatization of this compound. Research in this area is multifaceted, exploring both metal-based and organocatalytic approaches, as well as innovative reaction media to enhance sustainability and efficiency.

Asymmetric hydrogenation of imines is a powerful method for the synthesis of chiral amines. hims-biocat.eu The field is continually seeing the development of new chiral ligands for transition metal catalysts (e.g., iridium, rhodium, ruthenium) that can afford high enantioselectivity for a broad range of substrates. For the synthesis of fluorinated phenylethylamines, catalysts that can tolerate the electronic effects of the fluorine substituent and direct the stereochemical outcome are of particular interest.

Biocatalysis, as mentioned, represents a frontier in the synthesis of chiral amines. The engineering of enzymes like ω-transaminases and amine dehydrogenases is a vibrant area of research. nih.govnih.gov These enzymes can be tailored through directed evolution and computational redesign to accept specific substrates, such as the prochiral ketone corresponding to this compound, and to operate efficiently under process conditions. nih.gov

The choice of reaction media is also a critical aspect of sustainable synthesis. The move away from volatile and often toxic organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a significant trend. Biocatalytic reactions are often performed in aqueous media, aligning well with green chemistry principles. nih.govnih.gov For other catalytic systems, the development of water-soluble catalysts or the use of biphasic systems to facilitate catalyst recycling are active areas of investigation.

Catalytic System Focus of Research Potential Impact
Transition Metal Catalysis Development of novel chiral ligands for asymmetric hydrogenation. hims-biocat.euHigher efficiency and enantioselectivity in the synthesis.
Biocatalysis Protein engineering of transaminases and amine dehydrogenases. nih.govHighly selective and sustainable synthesis routes.
Organocatalysis Design of new small molecule catalysts for asymmetric reactions.Metal-free and environmentally benign synthetic methods.
Reaction Media Use of aqueous media, ionic liquids, and deep eutectic solvents.Greener and more sustainable chemical processes.

Unexplored Synthetic Transformations and Advanced Derivatizations Involving the Amine

The primary amine functionality of this compound makes it a versatile handle for a wide range of synthetic transformations. While it is commonly used in reactions such as amide bond formation and reductive amination, there is considerable scope for exploring novel and more advanced derivatizations.

One area of interest is the development of new methods for the formation of carbon-nitrogen bonds. For instance, modern cross-coupling reactions could be employed to arylate or vinylate the amine, leading to more complex chiral secondary amines. Furthermore, the development of novel multicomponent reactions involving this amine could provide rapid access to libraries of structurally diverse and stereochemically defined molecules, which would be valuable in drug discovery.

The derivatization of the amine to form new chiral ligands or organocatalysts is another promising avenue. The synthesis of novel imines, sulfonamides, or phosphinamides from this compound could yield new catalysts for a variety of asymmetric transformations. The fluorine and methoxy (B1213986) substituents on the aromatic ring can be expected to influence the electronic and steric properties of such catalysts, potentially leading to unique reactivity and selectivity.

Transformation/Derivatization Description Potential Outcome
Novel C-N Cross-Coupling Palladium- or copper-catalyzed reactions to form new C-N bonds.Access to a wider range of complex chiral secondary and tertiary amines.
Multicomponent Reactions One-pot reactions involving three or more reactants.Rapid generation of molecular diversity for screening purposes.
Synthesis of Chiral Ligands Conversion of the amine into phosphine (B1218219), N-heterocyclic carbene, or other ligand scaffolds.New catalysts for asymmetric synthesis.
Organocatalyst Development Formation of chiral ureas, thioureas, or squaramides.Metal-free catalysts for various enantioselective reactions.

Potential Role in the Development of Next-Generation Chiral Reagents and Methodologies

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While this compound itself can be considered a chiral building block, its derivatives have the potential to be developed into next-generation chiral auxiliaries. For instance, conversion of the amine into an oxazolidinone or a related heterocyclic system could yield a new class of auxiliaries for asymmetric alkylations, aldol (B89426) reactions, or cycloadditions. The electronic properties of the fluoro- and methoxy-substituted phenyl ring could offer advantages in terms of reactivity and diastereoselectivity.

Furthermore, this chiral amine can serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. Coordination of such ligands to transition metals can create a chiral environment that enables the enantioselective transformation of substrates. The development of ligands derived from readily available chiral amines is a cost-effective strategy for expanding the toolbox of asymmetric catalysis. For example, chiral phosphotungstate functionalized with (S)-1-phenylethylamine has been shown to be an effective catalyst for asymmetric epoxidation. nih.gov A similar approach using this compound could lead to new and improved catalytic systems.

Finally, the unique properties of the fluorine atom in this molecule could be exploited in the design of new chiral solvating agents or derivatizing agents for the determination of enantiomeric excess by NMR spectroscopy or chromatography. The development of such analytical tools is crucial for the advancement of asymmetric synthesis.

Application Area Description Anticipated Advancement
Chiral Auxiliaries Development of new removable chiral directing groups. Improved diastereoselectivity and broader substrate scope in asymmetric synthesis.
Chiral Ligands Synthesis of novel ligands for transition metal-catalyzed reactions. nih.govNew catalysts with enhanced activity and enantioselectivity.
Chiral Solvating/Derivatizing Agents Use in analytical chemistry for enantiomeric excess determination.More efficient and accurate methods for chiral analysis.

Q & A

Q. How can the enantiomeric purity of (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine be accurately determined?

  • Methodological Answer : Enantiomeric purity is critical for pharmacological studies. Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under optimized mobile phase conditions (e.g., hexane:isopropanol with 0.1% diethylamine). Alternatively, NMR spectroscopy with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can distinguish enantiomers by inducing distinct chemical shifts for each stereoisomer .

Q. What synthetic methodologies are optimal for preparing this compound with high enantiomeric excess (ee)?

  • Methodological Answer :
  • Catalytic Asymmetric Hydrogenation : Employ chiral catalysts like Ru(BINAP) complexes for ketone precursors (e.g., 4-fluoro-2-methoxyacetophenone) to achieve >95% ee .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers from racemic mixtures, followed by chromatographic separation .

Q. How should researchers handle contradictions in melting point or solubility data across literature sources?

  • Methodological Answer :
  • Replicate Experimental Conditions : Ensure purity verification via HPLC (>95%) and standardized solvent systems (e.g., DMSO for solubility tests).
  • Thermogravimetric Analysis (TGA) : Confirm decomposition points vs. melting points to avoid misinterpretation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate using functional (e.g., cAMP modulation) and binding assays (e.g., radioligand displacement) to confirm target engagement .
  • Cell Permeability Assessment : Use Caco-2 monolayers or PAMPA to rule out false negatives due to poor membrane penetration .

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodological Answer :
  • In Vitro Liver Microsomes : Incubate the compound with human or rat liver microsomes, quantify parent compound depletion via LC-MS/MS, and calculate intrinsic clearance .
  • CYP450 Inhibition Screening : Evaluate potential drug-drug interactions using fluorogenic substrates for major CYP isoforms (e.g., CYP3A4, CYP2D6) .

Q. What structural modifications enhance selectivity for aminergic receptors (e.g., serotonin vs. dopamine receptors)?

  • Methodological Answer :
  • Molecular Docking Simulations : Compare binding poses of fluorinated vs. non-fluorinated analogs at receptor active sites (e.g., 5-HT2A vs. D2).
  • SAR Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy at position 2) and measure affinity shifts via radioligand competition assays .

Q. How does the 4-fluoro substituent influence photostability compared to chloro or methyl analogs?

  • Methodological Answer :
  • Forced Degradation Studies : Expose compounds to UV light (ICH Q1B guidelines) and monitor degradation via UPLC-UV. Fluorine’s electron-withdrawing effect typically reduces radical formation, enhancing stability versus chloro analogs .

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Reactant of Route 1
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
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Reactant of Route 2
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.